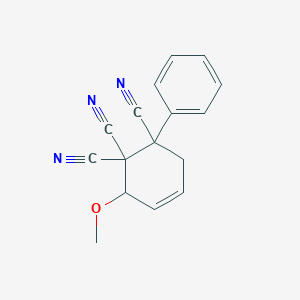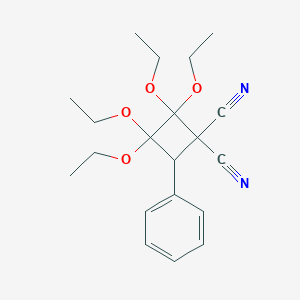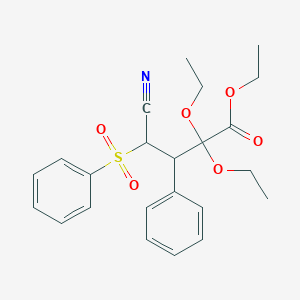![molecular formula C10H12O4 B396899 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B396899.png)
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bicyclo[221]heptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves a Diels-Alder reaction. One common method includes the reaction between 2-methylfuran and methyl-3-bromo-propiolate, followed by hydrolysis under acidic conditions . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with similar structural features but different reactivity.
exo,exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Another bicyclic compound with distinct stereochemistry.
Uniqueness
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.2g/mol |
IUPAC Name |
(2R,3S)-2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-10(9(13)14)6-3-2-5(4-6)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,11,12)(H,13,14)/t5?,6?,7-,10-/m1/s1 |
InChI Key |
OJVQNVMHJWSOSY-QJDWAAFQSA-N |
SMILES |
CC1(C2CC(C1C(=O)O)C=C2)C(=O)O |
Isomeric SMILES |
C[C@@]1([C@H](C2CC1C=C2)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(C2CC(C1C(=O)O)C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-4-[(2-methylpropan-2-yl)oxy]-3,4,4a,9a-tetrahydro-1H-anthracene-2,9,10-trione](/img/structure/B396816.png)
![4-[(7,7-dimethylbicyclo[2.2.1]hept-2-yl)oxy]-5-hydroxy-3,4,4a,9a-tetrahydro-2,9,10(1H)-anthracenetrione](/img/structure/B396817.png)
![5-hydroxy-4-[1-methyl-1-(4-methylphenyl)ethoxy]-3,4,4a,9a-tetrahydro-2,9,10(1H)-anthracenetrione](/img/structure/B396818.png)
![Methyl 8-methyl-2-oxo-4-phenyl-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate](/img/structure/B396820.png)

![Benzyl (8-hydroxy-12-methoxy-3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraenyl) carbonate](/img/structure/B396822.png)


![8,8-dimethoxy-9-methyl-8,9-dihydro-10H-acenaphtho[1,2-b]pyran-10,10-dicarbonitrile](/img/structure/B396825.png)





